3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
BenchChem offers high-quality 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S3/c1-2-32-20-11-9-18(10-12-20)29-22-21(35-25(29)33)23(31)30(19-7-5-17(26)6-8-19)24(28-22)34-15-16-4-3-13-27-14-16/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIENXLUPQUPDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CN=CC=C4)C5=CC=C(C=C5)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and antitumor effects, through various studies and data.
Antibacterial Activity
Recent studies have indicated that compounds similar to the one exhibit significant antibacterial properties. For instance, hybrids derived from thiazoles have shown activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Compound C | Multi-drug resistant S. aureus | 30 |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. A study highlighted the synthesis of related thiazolo-pyrimidine derivatives that exhibited notable cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.81 µM against HEPG2 liver cancer cells .
Table 2: Antitumor Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HEPG2 | 0.81 |
| Compound E | MCF-7 (Breast) | 1.25 |
| Compound F | A549 (Lung) | 0.95 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within bacterial cells and cancer cells. The presence of the pyridine moiety is known to enhance binding affinity to various enzymes involved in DNA synthesis and repair mechanisms .
Case Studies
- Antibacterial Efficacy : In vitro studies demonstrated that derivatives of thiazolo-pyrimidines can disrupt bacterial cell wall synthesis, leading to cell lysis.
- Antitumor Efficacy : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
